molecular formula C16H16ClNO2 B081613 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide CAS No. 13740-38-0

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

Cat. No. B081613
CAS RN: 13740-38-0
M. Wt: 289.75 g/mol
InChI Key: QPWNBJYOBTUXBH-UHFFFAOYSA-N
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Description

  • "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide" is a compound that has been synthesized and characterized in various studies, with a focus on its chemical structure and properties.

Synthesis Analysis

  • The synthesis of related compounds often involves reactions with electrophiles, leading to products like hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
  • Novel series of derivatives involving phenoxypropanamide structures have been synthesized, indicating the versatility and reactivity of these compounds (Velupillai et al., 2015).

Molecular Structure Analysis

  • Advanced techniques like X-ray diffraction, IR, NMR UV-Vis, and DFT calculations have been used to analyze the structure of related compounds, providing insights into the geometrical and electronic properties (Demir et al., 2016).

Chemical Reactions and Properties

  • Specific chemical reactions, such as chemoselective reactions and nucleophilic substitutions, play a significant role in the formation and modification of compounds like this compound (Hajji et al., 2002).

Physical Properties Analysis

  • The physical properties of related compounds, such as solubility and thermal stability, have been studied, highlighting their potential for various applications (Yang & Lin, 1994).

Chemical Properties Analysis

  • Investigations into the chemical properties of similar compounds reveal insights into their reactivity, stability, and potential uses in various fields, like material science (Yang & Lin, 1995).

Scientific Research Applications

Synthesis and Characterization of Schiff Bases

Schiff bases containing oxygen, nitrogen, and sulfur donors have been studied for their corrosion inhibitory properties on mild steel in acidic conditions. These compounds, including various derivatives, exhibit inhibitor properties, highlighting the importance of heteroatoms in their structure for enhancing inhibition efficiency. The study of Schiff bases provides insights into the design and application of corrosion inhibitors, potentially guiding research on related compounds like "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide" for similar applications (Leçe, Emregül, & Atakol, 2008).

Anticancer Activity of Schiff Bases

Another study explored the synthesis, characterization, and anticancer activity of five Schiff bases. These compounds demonstrated cytotoxicity against cancer cell lines, with significant potential as drugs against cancer. This research underscores the potential of Schiff bases and related compounds in medicinal chemistry, suggesting areas where "this compound" might find applications (Uddin et al., 2019).

Antipathogenic Activity of Thiourea Derivatives

A study on thiourea derivatives, including acylthioureas, investigated their antipathogenic activity against bacterial cells. These compounds showed significant potential for development as antimicrobial agents with antibiofilm properties. Research in this domain highlights the relevance of exploring the biological activities of compounds like "this compound" in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Environmental Impact of Phenolic Compounds

Research on the phenylpropanoid pathway and the role of polyphenols in plants under abiotic stress provides insights into the physiological roles and stress tolerance mechanisms mediated by phenolic compounds. This study suggests the importance of investigating the environmental and biological activities of phenolic compounds, potentially guiding research on "this compound" for environmental or agricultural applications (Sharma et al., 2019).

Future Directions

Future research could focus on the synthesis of new compounds related to “2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide” and their potential applications. For instance, the preparation method for octyl ®-2-(4-chloro-2-methylphenoxy) propionate, which can be used as a root retarder, has been disclosed . Further studies could explore the potential of these compounds in various applications.

Mechanism of Action

Target of Action

The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, also known as Propanamide, 2-(4-chloro-2-methylphenoxy)-N-phenyl-, is a derivative of phenoxy herbicides . Phenoxy herbicides, such as 2,4-D and MCPA, act by mimicking the plant growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of this compound are likely to be the same auxin receptors in plants that interact with IAA.

Mode of Action

The mode of action of phenoxy herbicides involves the disruption of normal plant growth . When these compounds bind to auxin receptors, they induce rapid, uncontrolled growth, often leading to the death of the plant . As a derivative of these herbicides, this compound is likely to interact with its targets in a similar manner, causing overstimulation of growth processes.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in plant growth and development . By mimicking IAA, the compound interferes with the normal signaling pathways that regulate these processes. The exact downstream effects would depend on the specific plant species and developmental stage, but could include abnormal cell division, elongation, and differentiation .

Pharmacokinetics

Related compounds like mcpa are known to be readily absorbed by plants and transported to the site of action . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of specific transport proteins in the plant.

Result of Action

The result of the compound’s action is the disruption of normal plant growth, leading to the death of the plant . This is achieved through the overstimulation of growth processes, causing the plant to essentially "grow to death" .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by soil composition, pH, and temperature . Additionally, the presence of other chemicals in the environment could potentially interfere with the compound’s action or lead to the formation of harmful byproducts .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWNBJYOBTUXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929784
Record name 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13740-38-0
Record name Propionanilide, 2-((4-chloro-o-tolyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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